

An In-depth Technical Guide to ETHYL alpha-BROMODIETHYLACETATE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	ETHYL alpha-BROMODIETHYLACETATE
Cat. No.:	B129745

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

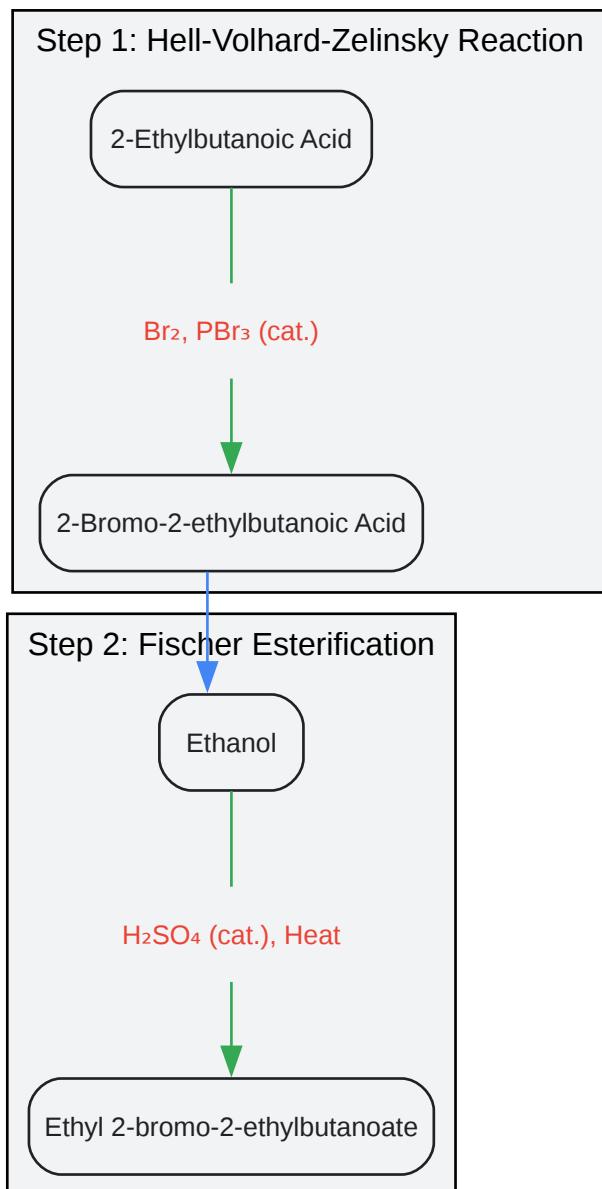
Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of **ETHYL alpha-BROMODIETHYLACETATE**, systematically identified as ethyl 2-bromo-2-ethylbutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a compilation of known physicochemical data, a detailed, plausible experimental protocol for its synthesis, and a discussion of its general reactivity. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is presented for reference. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

Physicochemical Properties

ETHYL alpha-BROMODIETHYLACETATE is a halogenated ester with potential applications as a building block in organic synthesis. The following table summarizes its key physical and chemical properties.

Property	Value	Source/Notes
IUPAC Name	ethyl 2-bromo-2-ethylbutanoate	
Synonyms	ETHYL alpha-BROMOETHYLACETATE, Ethyl 2-bromo-2-ethylbutyrate	
CAS Number	6937-28-6	
Molecular Formula	C ₈ H ₁₅ BrO ₂	
Molecular Weight	223.11 g/mol	
Appearance	Colorless liquid (predicted)	
Boiling Point	198.7 °C at 760 mmHg	[1]
Density	1.258 g/cm ³	[1]
Refractive Index	1.460	[1]
Flash Point	82.4 °C	[1]
Solubility	Insoluble in water; Soluble in common organic solvents like ethanol and ether (predicted).	


Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of ethyl 2-bromo-2-ethylbutanoate is not readily available in the literature, a plausible two-step synthetic route can be devised based on well-established organic reactions: the Hell-Volhard-Zelinsky reaction followed by Fischer esterification.

Synthetic Pathway Overview

The synthesis begins with the α -bromination of 2-ethylbutanoic acid using bromine and a phosphorus trihalide catalyst (Hell-Volhard-Zelinsky reaction) to yield 2-bromo-2-ethylbutanoic acid. This intermediate is then esterified with ethanol in the presence of an acid catalyst to produce the final product, ethyl 2-bromo-2-ethylbutanoate.

Synthetic Pathway for Ethyl 2-bromo-2-ethylbutanoate

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of Ethyl 2-bromo-2-ethylbutanoate.

Detailed Experimental Protocol

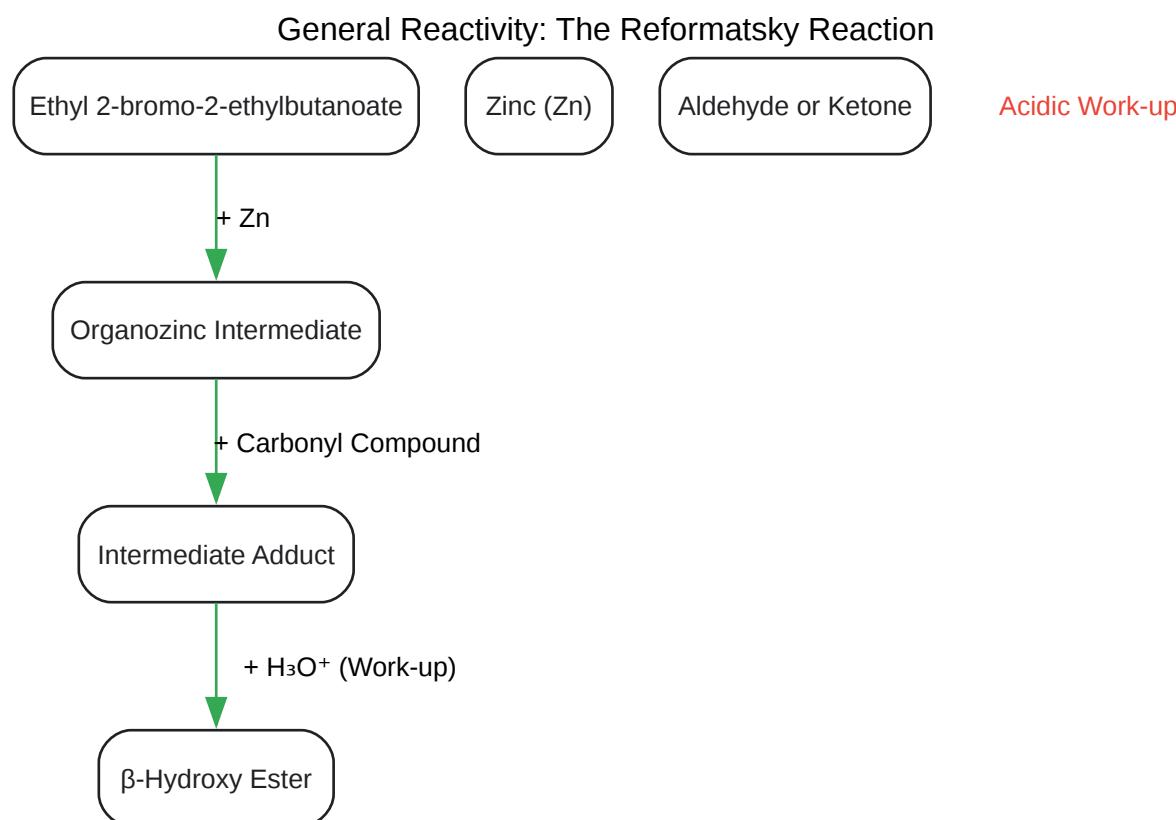
Step 1: Synthesis of 2-Bromo-2-ethylbutanoic Acid (Hell-Volhard-Zelinsky Reaction)[2][3][4][5]

- Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be dried and assembled under

a fume hood.

- Reaction Initiation: To the flask, add 2-ethylbutanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr_3).
- Bromination: Heat the mixture gently. Slowly add bromine (Br_2) from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
- Reaction Completion: After the addition of bromine is complete, continue to reflux the mixture until the reddish-brown color of bromine disappears, indicating the completion of the reaction.
- Work-up: Cool the reaction mixture to room temperature. Carefully add water to hydrolyze the intermediate acyl bromide to the carboxylic acid.
- Purification: The crude 2-bromo-2-ethylbutanoic acid can be purified by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

Step 2: Synthesis of Ethyl 2-bromo-2-ethylbutanoate (Fischer Esterification)


- Esterification Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude 2-bromo-2-ethylbutanoic acid from Step 1 and an excess of absolute ethanol.
- Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.
- Reaction: Heat the mixture to reflux for several hours to drive the esterification to completion.
- Neutralization and Extraction: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed by rotary evaporation. The final product, ethyl 2-bromo-2-ethylbutanoate, can be purified by vacuum distillation.

Chemical Reactivity

ETHYL alpha-BROMODIETHYLACETATE, as an α -bromo ester, is expected to exhibit reactivity characteristic of this class of compounds. The presence of the bromine atom at the α -position to the carbonyl group makes this position susceptible to nucleophilic substitution.

General Reactivity: The Reformatsky Reaction

A key reaction of α -bromo esters is the Reformatsky reaction, where they react with an aldehyde or ketone in the presence of zinc metal to form β -hydroxy esters.^{[6][7]} This reaction is a valuable tool for carbon-carbon bond formation.

[Click to download full resolution via product page](#)

Caption: The Reformatsky reaction of an α -bromo ester.

Spectroscopic Data (Reference)

Specific spectroscopic data for ethyl 2-bromo-2-ethylbutanoate is not readily available. However, data for structurally similar compounds can provide a useful reference for characterization.

- ^1H NMR: For a related compound, ethyl 2-bromoisobutyrate, the proton NMR spectrum would show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and a singlet for the methyl groups at the α -position.[8] For ethyl 2-bromo-2-ethylbutanoate, one would expect to see signals corresponding to the two ethyl groups, likely with some diastereotopic effects.
- ^{13}C NMR: The carbon spectrum would show a peak for the carbonyl carbon around 170 ppm, a peak for the carbon bearing the bromine atom, and peaks for the carbons of the ethyl groups.
- IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretch of the ester group around 1730-1750 cm^{-1} .[9][10][11][12]
- Mass Spectrometry: The mass spectrum would likely show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of the ethoxy group and the bromine atom.[11][13]

Safety and Handling

A specific Safety Data Sheet (SDS) for ethyl 2-bromo-2-ethylbutanoate is not widely available. However, based on the SDS for similar α -bromo esters, the following precautions should be taken:[14][15][16][17]

- General Hazards: Assumed to be a combustible liquid. May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation. Lachrymatory (tear-inducing) effects are possible.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding any biological activity or involvement in signaling pathways for **ETHYL alpha-BROMOETHYLACETATE**. Its primary utility is likely as a synthetic intermediate in the preparation of more complex molecules that may have biological relevance.

Conclusion

ETHYL alpha-BROMOETHYLACETATE (ethyl 2-bromo-2-ethylbutanoate) is a halogenated ester with defined physicochemical properties that make it a useful, albeit not extensively studied, reagent in organic synthesis. This guide provides a foundational understanding of this compound, including a plausible and detailed synthetic protocol. While specific experimental and biological data are sparse, the information compiled herein, drawn from established chemical principles and data from related compounds, offers a valuable resource for researchers. Further investigation into the reactivity and potential applications of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-bromo-2-ethylbutanoate CAS 6937-28-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. testbook.com [testbook.com]
- 7. The reaction between carbonyl compound and `alpha`-bromoesters in the presence of metal Zn to give `beta`-hydroxy ester is known as: [allen.in]
- 8. Ethyl 2-bromoisobutyrate(600-00-0) 1H NMR [m.chemicalbook.com]

- 9. Ethyl 2-bromoisovalerate | C7H13BrO2 | CID 79068 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 10. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]
- 11. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 12. Butanoic acid, 2-bromo-, ethyl ester [webbook.nist.gov]
- 13. Butanoic acid, 2-bromo-, ethyl ester [webbook.nist.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to ETHYL alpha-BROMOETHYLACETATE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129745#ethyl-alpha-bromodiethylacetate-physical-and-chemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com